2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol
CAS No.: 869072-26-4
Cat. No.: VC11792596
Molecular Formula: C15H17N5O
Molecular Weight: 283.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869072-26-4 |
|---|---|
| Molecular Formula | C15H17N5O |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | 2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
| Standard InChI | InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3 |
| Standard InChI Key | HIRMSIHHULQKSD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3 |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, reflects its three-dimensional arrangement:
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A 1-methylpyrazolo[3,4-d]pyrimidin-4-yl moiety serves as the heterocyclic base.
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A benzyl group () attaches to the pyrimidine nitrogen via an amino linkage.
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An ethanolamine side chain () extends from the benzylamine nitrogen, introducing hydrophilicity.
The SMILES notation (CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3) and InChIKey (HIRMSIHHULQKSD-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database indexing.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.33 g/mol | |
| CAS Number | 869072-26-4 | |
| LogP (Partition Coefficient) | Estimated 1.58 (analog-based) | |
| Topological Polar Surface Area | 63.83 Ų |
Synthetic Routes and Methodological Considerations
Core Scaffold Construction
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, 4,6-dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine serves as a common precursor, undergoing nucleophilic substitution with amines or alcohols . In the case of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol, a plausible route involves:
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Chlorine Displacement: Reacting 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with benzylamine to form 4-benzylamino-1-methylpyrazolo[3,4-d]pyrimidine.
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Side Chain Introduction: Subsequent alkylation with 2-bromoethanol or coupling via reductive amination to install the ethanolamine moiety .
Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are critical to isolate the target compound .
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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: Peaks at δ 3.67 ppm (N-methyl group), δ 4.72 ppm (ethanolamine hydroxyl), and aromatic protons (δ 7.2–7.8 ppm) validate substituent integration .
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Mass Spectrometry: A molecular ion peak at m/z 283.3 ([M+H]) aligns with the theoretical molecular weight.
Biological Activities and Mechanistic Insights
Antiproliferative Effects
In vitro studies of analogous compounds reveal dose-dependent suppression of cancer cell viability. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides inhibit xenograft tumor growth in murine models at tolerated doses . Although specific data for this compound are unpublished, its structural similarity suggests potential efficacy in oncology research .
Pharmacokinetic and Pharmacodynamic Considerations
Metabolic Stability
Early-stage pyrazolo[3,4-d]pyrimidines often face rapid hepatic clearance due to oxidative metabolism of benzyl groups. Introducing polar substituents like ethanolamine mitigates this issue by reducing LogP and enhancing aqueous solubility . For instance, replacing a 4-benzylpiperidine with a 4-carboxamide group improved oral bioavailability in PKB inhibitors from <10% to >50% .
Toxicity and Selectivity
Kinase inhibitors must balance potency with selectivity to avoid off-target effects. The compound’s 1-methylpyrazolo[3,4-d]pyrimidine core confers selectivity over PKA (28-fold in CCT128930) . Further optimization could involve modifying the benzyl ring’s substituents to fine-tune affinity for oncogenic kinases.
Research Applications and Future Directions
Drug Discovery
This compound serves as a lead structure for developing:
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Dual PI3K/mTOR Inhibitors: Targeting overlapping nodes in oncogenic signaling.
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Selective Akt Inhibitors: For cancers with PTEN loss or PI3K mutations .
Chemical Biology Probes
Its ability to modulate kinase activity makes it a valuable tool for mapping signaling pathways and validating drug targets in cellular models.
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